molecular formula C18H19N5O2S B2548122 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922846-47-7

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2548122
CAS No.: 922846-47-7
M. Wt: 369.44
InChI Key: LMIGBTNSWXQHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound has garnered interest in various scientific fields, including medicinal chemistry, due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves multiple steps, typically starting with the formation of key intermediates. Here’s a general outline of the synthetic route:

  • Step 1: Preparation of 3,4-dihydroquinolin-1(2H)-one through a cyclization reaction.

  • Step 2: Introduction of the 2-oxoethylthio group to the quinoline moiety.

  • Step 3: Formation of the triazolopyrimidinone core through a cyclization reaction involving ethyl and thio substituents.

  • Step 4: Final assembly and purification of the compound.

The reaction conditions often include controlled temperature, pH, and the use of specific catalysts or solvents to facilitate each step.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for cost, yield, and efficiency. Continuous flow reactors and automation could be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and triazolopyrimidinone moieties.

  • Reduction: Reduction reactions can modify the oxo and thio groups, potentially altering the compound’s activity.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield quinoline-N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions often yield structurally modified analogs.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or ligand for various biological targets.

  • Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exerts its effects involves interaction with specific molecular targets. These may include:

  • Enzymes: Inhibition of enzymes involved in disease pathways.

  • Receptors: Binding to cellular receptors to modulate biological responses.

  • Signaling Pathways: Altering signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as analogs of triazolopyrimidinones or quinoline derivatives, 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one stands out due to its unique combination of functional groups and biological activity. Similar compounds might include:

  • Triazolopyrimidinone Analogs: Variants with different alkyl or aryl substitutions.

  • Quinoline Derivatives: Compounds with different substituents on the quinoline ring.

By comparing these similar compounds, researchers can identify structural features that contribute to their activity and optimize the design of new molecules with enhanced properties.

Conclusion

This compound is a fascinating compound with a diverse range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry. By understanding its unique properties and comparing it to similar compounds, researchers can continue to explore its potential and develop new derivatives with improved activity.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-2-13-10-15(24)19-17-20-21-18(23(13)17)26-11-16(25)22-9-5-7-12-6-3-4-8-14(12)22/h3-4,6,8,10H,2,5,7,9,11H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIGBTNSWXQHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.